Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester
Description
Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester (hereafter referred to as the target compound) is a carbamate derivative characterized by a benzothiazole core substituted with a methyl group at the 6-position and a phenyl carbamate moiety at the 4-position of the benzothiazole-attached phenyl ring. Its structure combines a carbamic acid phenyl ester group with a benzothiazole aromatic system, which may confer unique physicochemical and biological properties. Benzothiazoles are known for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor ligands due to their electron-rich heterocyclic structure .
Properties
IUPAC Name |
phenyl N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-14-7-12-18-19(13-14)26-20(23-18)15-8-10-16(11-9-15)22-21(24)25-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWUUJDQKRDWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364374 | |
| Record name | ZINC01738428 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87992-63-0 | |
| Record name | Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87992-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZINC01738428 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the 6-Methyl-2-Benzothiazolyl Scaffold
The benzothiazole moiety is typically synthesized via cyclization of 2-amino-5-methylthiophenol with carboxylic acid derivatives. For example, heating 2-amino-5-methylthiophenol with formic acid yields 6-methylbenzothiazole through intramolecular cyclodehydration. Alternatively, oxidative cyclization using iodine or FeCl₃ facilitates the formation of the benzothiazole ring from thioamide precursors.
Introduction of the Carbamate Group
Carbamate formation generally proceeds via two pathways:
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Isocyanate-Alcohol Reaction : Treating an aryl isocyanate with phenol in anhydrous toluene at 80–100°C forms phenyl carbamates. For instance, [4-(6-methyl-2-benzothiazolyl)phenyl]isocyanate reacts with phenol under basic conditions (e.g., triethylamine) to yield the target compound.
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Amine-Chloroformate Coupling : Direct reaction of [4-(6-methyl-2-benzothiazolyl)phenyl]amine with phenyl chloroformate in dichloromethane at 0–25°C produces the carbamate. This method avoids handling volatile isocyanates and achieves yields >75% with stoichiometric base (e.g., pyridine).
Catalytic Esterification Approaches
Borate-Sulfuric Acid Catalyzed Direct Esterification
The patent US3772389A describes a single-step esterification of phenols with carboxylic acids using a borate-sulfuric acid catalyst . While optimized for phenyl benzoate synthesis, this method is adaptable to carbamic acids if stabilized. For example:
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Combine [4-(6-methyl-2-benzothiazolyl)phenol] with carbamic acid in xylene.
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Add catalytic boric acid (1–5 mol%) and sulfuric acid (0.5–2 mol%).
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Reflux at 140–160°C for 12–24 hours under nitrogen.
Key Data :
This method’s efficacy depends on the phenolic substrate having at least one hydrogen adjacent to the hydroxyl group, preventing steric hindrance.
Nickel-Catalyzed Decarbonylative Cross-Coupling
Recent advances in C(acyl)–O bond activation enable aryl ester functionalization. The method reported by ACS Omega (2022) employs Ni(COD)₂/PCy₃ to catalyze decarbonylative coupling of aromatic esters with arylboronic acids. Adapting this for carbamates:
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React ethyl [4-(6-methyl-2-benzothiazolyl)phenyl]carbamate with phenylboronic acid.
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Use Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and t-BuOK (3 equiv) in toluene at 120°C for 20 hours.
Reaction Scheme :
Performance Metrics :
Limitations include moderate yields for phenyl esters, necessitating optimization for carbamate substrates.
Stepwise Synthesis and Purification
Stepwise Assembly
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Benzothiazole Synthesis :
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Cyclize 2-amino-5-methylthiophenol with formic acid (80°C, 6 hours).
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Nitration/Reduction :
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Introduce a nitro group at the 4-position using HNO₃/H₂SO₄, then reduce to amine with H₂/Pd-C.
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Carbamate Formation :
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React the amine with phenyl chloroformate in CH₂Cl₂ at 0°C (yield: 82%).
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Purification
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Crystallization : Dissolve the crude product in hot ethanol, cool to −20°C, and filter.
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Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for impurities removal.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Borate-H₂SO₄ Catalysis | Single-step, high efficiency | Requires stable carbamic acid | ≤94% |
| Isocyanate-Phenol | High selectivity | Handles toxic isocyanates | 75–85% |
| Ni-Catalyzed Coupling | Functional group tolerance | Low yield for phenyl esters | 15–51% |
| Amine-Chloroformate | Mild conditions, scalable | Requires anhydrous conditions | 82% |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug to improve the bioavailability of active pharmaceutical ingredients.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared carbamate or benzothiazole motifs:
Key Observations:
- Substituent Effects: The target compound’s 6-methyl-benzothiazole distinguishes it from benzimidazole-based carbamates (e.g., fenbendazole) and hydroxylated analogs (e.g., compound ).
- Carbamate Group : Unlike methyl carbamates (fenbendazole, compound ), the phenyl ester in the target compound may confer greater hydrolytic stability but reduced solubility in aqueous media .
Physicochemical Properties
Lipophilicity and Solubility:
- Lipophilicity (log P) :
- Benzothiazole derivatives generally exhibit higher log P values compared to benzimidazoles due to the sulfur atom’s electron-withdrawing effects and aromatic π-system. For example, fenbendazole (log P ~3.1) is less lipophilic than the target compound (estimated log P ~3.8) .
- Hydroxyl-containing analogs (e.g., compound , log P ~2.5) are more polar due to hydrogen-bonding capacity .
- Stability : Phenyl carbamates (target compound, ) are less prone to hydrolysis than methyl carbamates under physiological conditions, as evidenced by studies on carbamate ester stability .
Enzyme Inhibition and Receptor Interactions:
- Benzothiazole vs. Benzimidazole : Benzothiazoles (target compound) are associated with HDAC6 inhibition and anticancer activity, whereas benzimidazole carbamates (fenbendazole) are antiparasitic agents targeting β-tubulin .
- Carbamate Group Impact : Methyl carbamates (compound ) show higher acetylcholinesterase inhibition than phenyl esters in physostigmine-like activity assays, but phenyl esters may exhibit prolonged action due to slower metabolism .
Pharmacological Data:
Biological Activity
Carbamic acid derivatives, particularly those with biphenyl structures, have gained attention for their biological activities, notably as inhibitors of fatty acid amide hydrolase (FAAH). The compound Carbamic acid, [4-(6-methyl-2-benzothiazolyl)phenyl]-, phenyl ester is a representative example that showcases significant pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The primary biological activity attributed to the compound is its inhibition of FAAH, an enzyme responsible for the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which are involved in various physiological processes including pain modulation, mood regulation, and appetite control.
Key Findings
- Inhibition Potency : Studies have demonstrated that carbamic acid biphenyl esters exhibit varying degrees of FAAH inhibition. For instance, compounds derived from similar structures have shown IC values ranging from 0.6 nM to 100,000 nM depending on their specific substituents and configurations .
- Binding Orientation : Molecular docking studies suggest that the orientation of the N-substituent within the acyl chain binding channel is critical for effective interaction with FAAH .
Structure-Activity Relationships (SAR)
The SAR analysis highlights how modifications to the biphenyl structure influence biological activity. The following table summarizes some key derivatives and their corresponding IC values against FAAH:
| Compound | Structure Description | IC (nM) |
|---|---|---|
| URB524 | Cyclohexyl derivative | 63 |
| 4y | 3′-acetyl substitution | 9.1 |
| 4z | 3′-carbamoyl substitution | 0.6 |
| 4f | Novel biphenyl structure | 5.2 |
Case Studies
Several studies have documented the biological effects of carbamic acid derivatives in vivo and in vitro:
- Analgesic Effects : In rodent models, compounds similar to carbamic acid phenyl esters have demonstrated analgesic properties. For example, URB597 (a related compound) has shown significant pain relief in models of neuropathic pain .
- Anxiolytic Activity : The anxiolytic-like effects have been observed in behavioral tests where increased endocannabinoid levels correlate with reduced anxiety behaviors in mice .
- Antidepressant Effects : Some studies indicate that FAAH inhibitors can also exhibit antidepressant-like effects by modulating endocannabinoid signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Carbamic Acid, [4-(6-Methyl-2-Benzothiazolyl)Phenyl]-, Phenyl Ester, and how can reaction conditions be systematically optimized?
- Methodology : The synthesis involves multi-step reactions, including condensation of benzothiazole derivatives with carbamic acid precursors. Key steps include:
- Reagent selection : Use of 6-methyl-2-benzothiazolylamine derivatives and phenyl ester precursors (e.g., phenyl chloroformate) for carbamate bond formation .
- Reaction optimization : Temperature (50–80°C), solvent polarity (DMF or THF), and catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency .
- Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by melting point, elemental analysis, and IR spectroscopy .
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound be resolved during characterization?
- Methodology :
- Multi-spectral validation : Cross-validate NMR (¹H/¹³C) peaks with predicted chemical shifts (e.g., benzothiazole protons at δ 7.5–8.5 ppm) and IR carbonyl stretches (C=O at ~1700 cm⁻¹) .
- X-ray crystallography : If available, use single-crystal diffraction to confirm stereoelectronic effects influencing spectral discrepancies .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to targets (e.g., acetylcholinesterase) based on the benzothiazole moiety’s π-π stacking potential .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity and stability in aqueous environments .
- MD simulations : Study conformational dynamics under physiological conditions (e.g., solvation in PBS buffer) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmacological applications?
- Methodology :
- Accelerated degradation studies : Incubate the compound at pH 1–13 (HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. What strategies are effective for resolving enantiomeric impurities in syntheses involving chiral intermediates?
- Methodology :
- Chiral chromatography : Use Chiralpak columns (e.g., AD-H) with ethanol/hexane mobile phases to separate enantiomers .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key synthetic steps to minimize racemization .
Data Analysis and Mechanistic Questions
Q. How can quantitative structure-activity relationship (QSAR) models be developed to correlate substituent effects on the benzothiazole ring with bioactivity?
- Methodology :
- Descriptor selection : Calculate logP, molar refractivity, and Hammett σ constants for substituents (e.g., methyl vs. chloro groups) .
- Machine learning : Train models (e.g., Random Forest) on datasets linking structural features to inhibitory activity (IC₅₀ values) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
